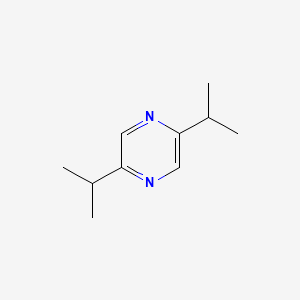

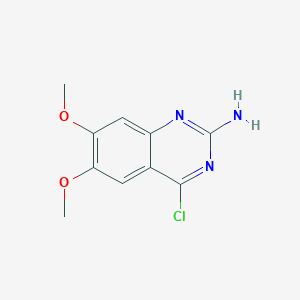

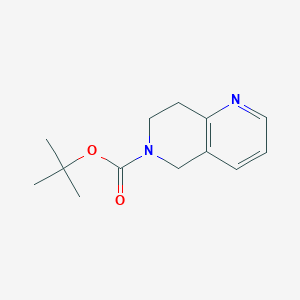

![molecular formula C6H4IN3 B1313353 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 690258-25-4](/img/structure/B1313353.png)

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Descripción general

Descripción

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 864866-44-4 . It has a molecular weight of 245.02 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been summarized in various studies . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used .Molecular Structure Analysis

The InChI code for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H .Chemical Reactions Analysis

There are several chemical reactions associated with [1,2,4]triazolo[1,5-a]pyridines . For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Physical And Chemical Properties Analysis

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine: is a valuable intermediate in organic synthesis. It serves as a precursor for various bioactive molecules due to its reactivity, allowing for the introduction of different substituents. This compound is particularly significant in medicinal chemistry, where it’s used to synthesize compounds with potential pharmacological activities, including antimicrobial , antiviral , and anticancer properties .

Material Science

In the field of material science, this heterocyclic compound finds applications due to its electronic properties. It can be used to develop new materials with specific optical or electronic characteristics, which are essential for creating advanced technologies in optoelectronics , sensors , and emitters for confocal microscopy and imaging .

Luminescent Materials

The luminescent properties of 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives make them suitable for use in light-emitting diodes (LEDs) and other lighting applications. Their ability to emit light upon excitation has been explored for creating efficient and long-lasting luminescent materials .

Catalysis

This compound can act as a ligand in catalysis, facilitating various chemical reactions. Its structure allows it to bind to metals, forming complexes that can catalyze reactions in a more environmentally friendly and efficient manner compared to traditional methods .

Pharmaceutical Applications

Due to its structural features, 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is used in the development of new pharmaceuticals. It’s involved in the synthesis of compounds that show promise in treating diseases such as cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Agrochemicals

The triazolo[1,5-a]pyridine scaffold is also utilized in the synthesis of agrochemicals. These compounds can be designed to target specific pests or plant pathogens, offering a more targeted approach to crop protection .

Safety And Hazards

The safety information for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

While specific future directions for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the retrieved papers, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . This suggests potential future research directions in the field of medicinal chemistry.

Propiedades

IUPAC Name |

7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSZXENOJXHZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468213 | |

| Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

690258-25-4 | |

| Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

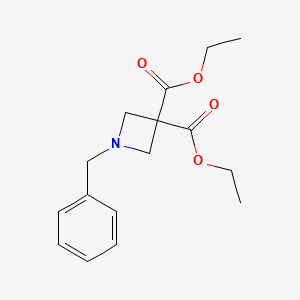

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

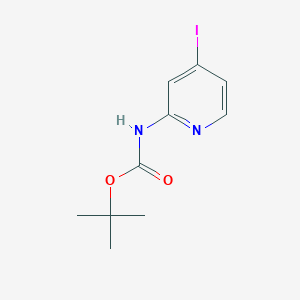

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)